![molecular formula C16H17N5O2S B2689775 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797160-35-0](/img/structure/B2689775.png)

N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

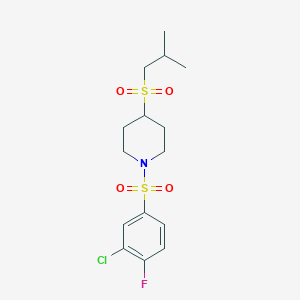

This compound is a derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability .

Synthesis Analysis

The synthesis of this compound involves the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine . This leads to 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride, which undergoes tandem intramolecular cyclization in an acidic medium to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine . This leads to 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride, which undergoes tandem intramolecular cyclization in an acidic medium to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 576.1±56.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .Applications De Recherche Scientifique

Drug Discovery

The pyrrolo[1,2-a]indole unit, a component of this compound, is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties . This makes it a valuable scaffold in drug discovery .

Antimicrobial Activity

Pyrrolo[1,2-a]pyrazine derivatives, which are related to the structure of this compound, have demonstrated significant antibacterial, antifungal, and antiviral activities .

Anti-inflammatory Activity

Compounds with a pyrrolopyrazine scaffold have shown anti-inflammatory properties, which could potentially be applied to the compound .

Antitumor Activity

Pyrrolopyrazine derivatives have also exhibited antitumor activity, suggesting potential applications in cancer treatment .

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives have shown activity on kinase inhibition . Kinase inhibitors are important tools in the treatment of cancer, suggesting another potential application in oncology.

WDR5-WIN-Site Inhibitors

The compound has been identified as a potent and selective WDR5-WIN-site inhibitor . WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia .

Synthesis of Derivatives

The compound can serve as a base for the synthesis of various derivatives, which can have a wide range of applications in medicinal chemistry .

Orientations Futures

The future directions for this compound could involve further exploration of its potential applications. For instance, this fused ring system provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition . Additionally, imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable for the development of new drugs .

Propriétés

IUPAC Name |

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-20-11-14(9-18-20)24(22,23)19-13-5-2-4-12(8-13)15-10-17-16-6-3-7-21(15)16/h2,4-5,8-11,19H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWKWHMUCPCVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-one](/img/structure/B2689695.png)

![N-(4-chlorophenyl)-3-ethyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2689696.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2689699.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2689702.png)

![N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2689708.png)

![6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2689710.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2689713.png)